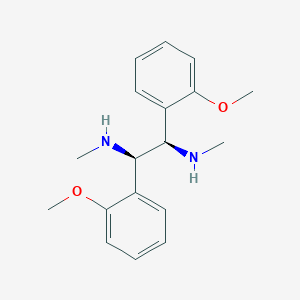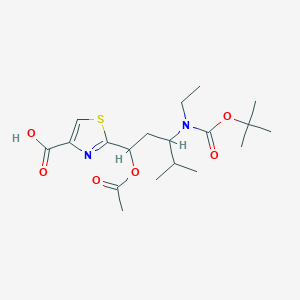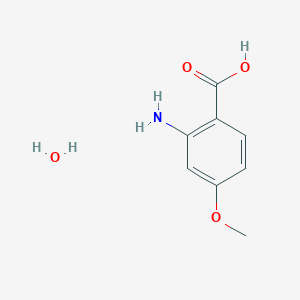
2-Amino-4-methoxybenzoic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-methoxybenzoic acid hydrate is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, featuring an amino group at the second position and a methoxy group at the fourth position on the benzene ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Amino-4-methoxybenzoic acid hydrate can be synthesized through several methods. One common route involves the reduction of 4-methoxy-2-nitrobenzoic acid. The reduction process typically uses hydrogen gas in the presence of a palladium catalyst under controlled conditions . Another method involves the nitration of 4-methoxybenzoic acid followed by reduction of the nitro group to an amino group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-methoxybenzoic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions typically target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The amino and methoxy groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.
Substitution: Reagents such as halogens (for halogenation) and alkylating agents (for alkylation) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and amines.
Substitution: Various substituted benzoic acids depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-4-methoxybenzoic acid hydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Amino-4-methoxybenzoic acid hydrate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-2-methoxybenzoic acid
- 2-Amino-5-methoxybenzoic acid
- 2-Amino-4-hydroxybenzoic acid
Uniqueness
2-Amino-4-methoxybenzoic acid hydrate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .
Propiedades
Fórmula molecular |
C8H11NO4 |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
2-amino-4-methoxybenzoic acid;hydrate |
InChI |
InChI=1S/C8H9NO3.H2O/c1-12-5-2-3-6(8(10)11)7(9)4-5;/h2-4H,9H2,1H3,(H,10,11);1H2 |
Clave InChI |
UMJNSQCXZLGGDC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)O)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


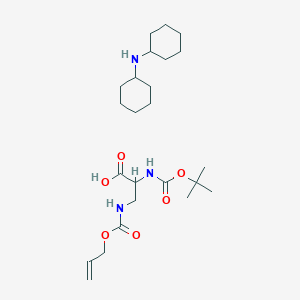
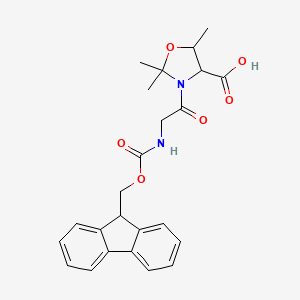

![Benzyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride](/img/structure/B13383383.png)

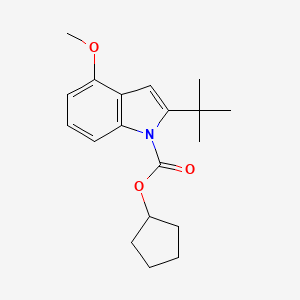
![N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine](/img/structure/B13383411.png)
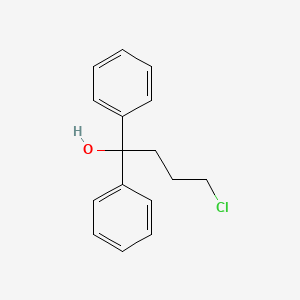
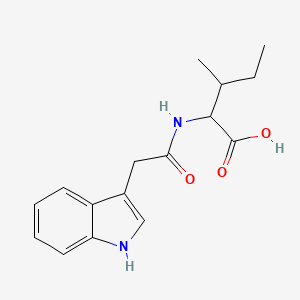
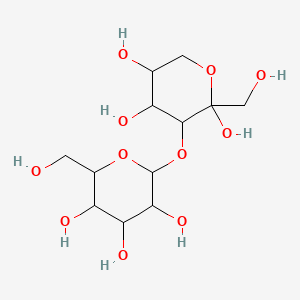
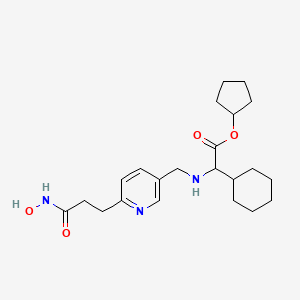
![[1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13383434.png)
